molecular formula C17H30BrNSn B1292697 2-Bromo-6-(tributylstannyl)pyridine CAS No. 189083-81-6

2-Bromo-6-(tributylstannyl)pyridine

Cat. No. B1292697
M. Wt: 447 g/mol
InChI Key: ZRPIKMNUVOBWBE-UHFFFAOYSA-N
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Description

2-Bromo-6-(tributylstannyl)pyridine is a compound that is not directly mentioned in the provided papers, but its structural relatives and synthesis methods are discussed. The compound is likely to be of interest due to its potential utility in organic synthesis, particularly in cross-coupling reactions where the stannyl group can act as a nucleophile or as a precursor for further functionalization .

Synthesis Analysis

The synthesis of related compounds, such as 2-(2-Pyridyl)-2H-azirines, involves metal-free C-C cross-coupling of bromoazirines with 2-stannylpyridines, which suggests that 2-Bromo-6-(tributylstannyl)pyridine could potentially be synthesized through similar methods . The synthesis of 2-(tributylstannyl)pyrrolidine, a compound with a similar stannyl moiety, is achieved by asymmetric deprotonation and stannylation, indicating that a similar approach might be applicable for synthesizing the pyridine derivative .

Molecular Structure Analysis

While the exact molecular structure of 2-Bromo-6-(tributylstannyl)pyridine is not provided, the structure of related compounds has been elucidated using X-ray crystallography. For example, the absolute configuration of 2-(tributylstannyl)pyrrolidine was determined using anomalous dispersion X-ray analysis . This suggests that the molecular structure of 2-Bromo-6-(tributylstannyl)pyridine could also be studied using similar crystallographic techniques.

Chemical Reactions Analysis

The reactivity of stannylated pyridines is highlighted in the synthesis of azirines, where the stannyl group is involved in a sequence of SN2'-substitution, 1,4-stannyl shift, and [2,3]-sigmatropic shift . This indicates that 2-Bromo-6-(tributylstannyl)pyridine could participate in similar reactions, acting as a precursor for the synthesis of various heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-6-(tributylstannyl)pyridine can be inferred from studies on similar brominated pyridines. For instance, spectroscopic techniques such as FT-IR and NMR have been used to characterize the structure of 5-Bromo-2-(trifluoromethyl)pyridine . Density functional theory (DFT) calculations can provide insights into the optimized geometric structure, vibrational frequencies, and chemical shift values . Additionally, the reactivity of pyridinols, which are structurally related to bromopyridines, has been examined, revealing that some pyridinols are effective antioxidants . This suggests that 2-Bromo-6-(tributylstannyl)pyridine may also exhibit interesting reactivity and stability properties that could be explored further.

Scientific Research Applications

  • “2-Bromo-6-(tributylstannyl)pyridine” is a chemical compound with the empirical formula C17H30BrNSn . It has a molecular weight of 447.04 and is typically in liquid form . Its refractive index is 1.534, and it has a boiling point between 144-160 °C . The density of this compound is 1.294 g/mL at 25 °C .

  • One application of a similar compound, “2-(Tributylstannyl)pyridine”, is as a building block in an efficient, palladium-catalyzed synthesis of 2-pyridylazaazulene . This is a bidentate ligand that shows pH and cationic-metal dependent emission spectra .

Safety And Hazards

2-Bromo-6-(tributylstannyl)pyridine is classified as a flammable liquid and vapor. It is toxic if swallowed and harmful in contact with skin. It causes skin irritation and serious eye irritation. It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

(6-bromopyridin-2-yl)-tributylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPIKMNUVOBWBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30BrNSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647317
Record name 2-Bromo-6-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(tributylstannyl)pyridine

CAS RN

189083-81-6
Record name 2-Bromo-6-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6-(tributylstannyl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2.6-dibromopyridine (5.0 g, 21.1 mmol) in dry THF (50 ml) at 0° C. was added iso-propyl magnesium chloride (11.6 ml, 23.21 mmol) dropwise for 20 min. The reaction was stirred at RT for 2 h, then cooled to 0° C. Tri-butyl tin chloride (7.55 g, 23.21 mmol) was added dropwise in 15 min. The mixture was stirred at RT for 12 h. The reaction was quenched with 10% NH4Cl solution and was extracted with EtOAc. The combined organic layers were washed with brine, dried, and concentrated. The residue was purified with silica gel chromatography to give 2-bromo-6-(tributylstannyl)pyridine (3.7 g, 40.3%). MS (ESI, pos. ion) m/z: 448 (M+1); 1H-NMR (CDCl3, 300 MHz) δ 7.3-7.5 (3H, m), 1.5-1.7 (6H, m), 1.3-1.4 (6H, m), 1.1-1.25 (6H, q), 0.7-0.9 (9H, q).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.55 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Nakhmanovich, JM Poplawski, V Shi, V Gorelik… - Synthetic metals, 1997 - Elsevier
New Thiophene based polymers: poly-6,6′-(2-thienyl)-2,2′-bipyridine (p-262-bT-bPy), and poly-6,6′-(3-thienyl)-2,2′-bipyridine (p-362-bT-bPy) were synthesized and characterized…
Number of citations: 1 www.sciencedirect.com

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